N-cyclohexyl-8-methoxy-2-oxochromene-3-carboxamide
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Overview
Description
N-cyclohexyl-8-methoxy-2-oxochromene-3-carboxamide: is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-8-methoxy-2-oxochromene-3-carboxamide typically involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of acid catalysts.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the coumarin ring using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-8-methoxy-2-oxochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of catalysts.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-cyclohexyl-8-methoxy-2-oxochromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-8-methoxy-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets. For instance, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and glycerol. This inhibition reduces the absorption of dietary fats, contributing to its potential use in obesity treatment .
Comparison with Similar Compounds
Similar Compounds
8-methoxy-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but lacks the cyclohexyl and amide groups.
N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide: Similar but with an additional methyl group on the amide nitrogen.
Uniqueness
N-cyclohexyl-8-methoxy-2-oxochromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its cyclohexyl group enhances lipophilicity, potentially improving its interaction with lipid membranes and enzymes .
Properties
Molecular Formula |
C17H19NO4 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
N-cyclohexyl-8-methoxy-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C17H19NO4/c1-21-14-9-5-6-11-10-13(17(20)22-15(11)14)16(19)18-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,18,19) |
InChI Key |
CWWKHVSRXONASX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3CCCCC3 |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
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